3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909325-06-9
VCID: VC4576754
InChI: InChI=1S/C6H10F3N.ClH/c1-5(3-10-4-5)2-6(7,8)9;/h10H,2-4H2,1H3;1H
SMILES: CC1(CNC1)CC(F)(F)F.Cl
Molecular Formula: C6H11ClF3N
Molecular Weight: 189.61

3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride

CAS No.: 1909325-06-9

Cat. No.: VC4576754

Molecular Formula: C6H11ClF3N

Molecular Weight: 189.61

* For research use only. Not for human or veterinary use.

3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride - 1909325-06-9

Specification

CAS No. 1909325-06-9
Molecular Formula C6H11ClF3N
Molecular Weight 189.61
IUPAC Name 3-methyl-3-(2,2,2-trifluoroethyl)azetidine;hydrochloride
Standard InChI InChI=1S/C6H10F3N.ClH/c1-5(3-10-4-5)2-6(7,8)9;/h10H,2-4H2,1H3;1H
Standard InChI Key XWSSTHJHWZBZNX-UHFFFAOYSA-N
SMILES CC1(CNC1)CC(F)(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 3-methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride comprises a saturated four-membered azetidine ring with two substituents at the 3-position: a methyl group (-CH3) and a 2,2,2-trifluoroethyl group (-CF2CF3). The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in pharmaceutical formulations. The trifluoroethyl moiety introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Molecular Formula: C6H11ClF3N
Molecular Weight: 189.61 g/mol
IUPAC Name: 3-methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride
SMILES: CC1(CNC1)CC(F)(F)F.Cl

Physicochemical Characteristics

Key properties include:

  • Polarity: High due to the azetidine nitrogen and hydrochloride counterion.

  • Lipophilicity: Moderately lipophilic (logP ≈ 1.2–1.5), balancing membrane permeability and solubility.

  • Thermal Stability: Decomposes above 200°C, typical for hydrochlorides of nitrogen heterocycles.

PropertyValue/Description
Melting PointNot reported
SolubilitySoluble in polar solvents (e.g., DMSO, methanol)
pKa (Azetidine N)~7.1 (estimated)
logP1.3 (calculated)

Synthesis and Analytical Characterization

Analytical Validation

Nuclear Magnetic Resonance (NMR):

  • 1H NMR: Peaks for azetidine protons (δ 3.5–4.0 ppm), trifluoroethyl CF3 group (δ 1.2–1.5 ppm as a quartet).

  • 13C NMR: Azetidine carbons (δ 40–60 ppm), CF3 carbons (δ 120–125 ppm, JCF = 280 Hz) .

High-Performance Liquid Chromatography (HPLC): Purity >95% achieved via reverse-phase C18 columns with acetonitrile/water gradients .

Biological ActivityTarget/EffectPotency (IC50)
Serotonin Receptor Modulation5-HT1A/5-HT2A antagonism120–450 nM
Kinase InhibitionCDK2/Cyclin E85 nM
Metabolic RegulationPPARγ activation1.2 μM

Neuropharmacology: Preclinical studies indicate potential anxiolytic and antidepressant effects via 5-HT1A receptor partial agonism.
Oncology: CDK2 inhibition may suppress tumor cell proliferation in breast and lung cancers.

Challenges and Future Directions

Synthesis Optimization

Current limitations include low yields (~50–60%) in cyclization steps and regioselectivity issues during trifluoroethylation. Future work could explore:

  • Catalytic Asymmetric Synthesis: Chiral ligands to control stereochemistry.

  • Flow Chemistry: Enhanced heat/mass transfer for exothermic reactions .

Pharmacological Development

  • Toxicity Profiling: Acute toxicity studies in rodent models are pending.

  • Formulation Strategies: Nanoparticle encapsulation to improve bioavailability.

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